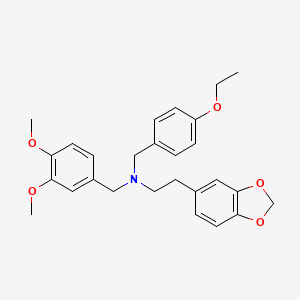
N-(2-cyanoethyl)-N-(2-furylmethyl)-N'-phenylthiourea
Descripción general
Descripción
N-(2-cyanoethyl)-N-(2-furylmethyl)-N'-phenylthiourea (CFPTU) is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a thiourea derivative that has been found to exhibit a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(2-cyanoethyl)-N-(2-furylmethyl)-N'-phenylthiourea is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and the production of inflammatory cytokines. This compound has also been found to inhibit the replication of the hepatitis C virus by interfering with the virus's ability to replicate its RNA.
Biochemical and Physiological Effects:
This compound has been found to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and the production of inflammatory cytokines. This compound has also been found to inhibit the replication of the hepatitis C virus. Additionally, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-cyanoethyl)-N-(2-furylmethyl)-N'-phenylthiourea has several advantages for laboratory experiments. It is a cost-effective compound with a high yield, making it an ideal compound for large-scale experiments. This compound has also been found to exhibit a variety of biochemical and physiological effects, making it a versatile compound for studying various biological processes. However, this compound also has some limitations. It is a toxic compound that requires careful handling and disposal. Additionally, its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for the study of N-(2-cyanoethyl)-N-(2-furylmethyl)-N'-phenylthiourea. One potential direction is to further investigate its mechanism of action. Understanding how this compound inhibits the growth of cancer cells and reduces the production of inflammatory cytokines could lead to the development of more effective therapeutic agents. Another potential direction is to investigate the potential use of this compound in combination with other therapeutic agents. Combining this compound with other compounds could enhance its therapeutic effects and reduce its toxicity. Finally, further studies are needed to determine the safety and efficacy of this compound in clinical trials. If this compound proves to be a safe and effective therapeutic agent, it could have significant implications for the treatment of cancer and viral infections.
Aplicaciones Científicas De Investigación
N-(2-cyanoethyl)-N-(2-furylmethyl)-N'-phenylthiourea has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. This compound has been shown to inhibit the growth of cancer cells and reduce the production of inflammatory cytokines. It has also been found to inhibit the replication of the hepatitis C virus.
Propiedades
IUPAC Name |
1-(2-cyanoethyl)-1-(furan-2-ylmethyl)-3-phenylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c16-9-5-10-18(12-14-8-4-11-19-14)15(20)17-13-6-2-1-3-7-13/h1-4,6-8,11H,5,10,12H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBRSRRMHQEYFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)N(CCC#N)CC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



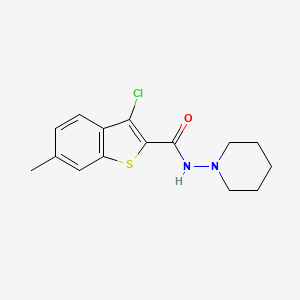
![3-(2-ethoxyethoxy)-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B4741341.png)
![6-(3-chloro-4-fluorophenyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4741350.png)

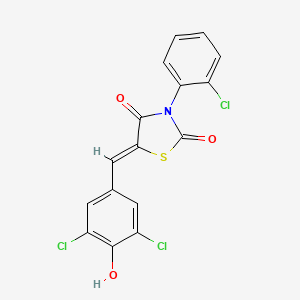
![4-[(4-benzyl-1-piperazinyl)methyl]phenol](/img/structure/B4741370.png)
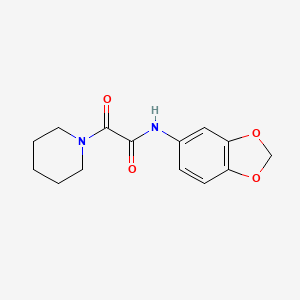
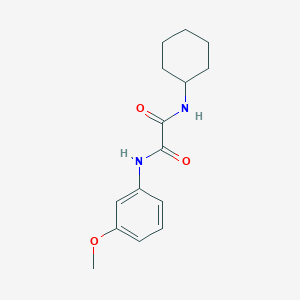
![1-[(4-fluorophenyl)sulfonyl]-N-(3-methylbutyl)-4-piperidinecarboxamide](/img/structure/B4741387.png)
![N-(5-bromo-2-pyridinyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B4741395.png)
![3-{[4-(cyclopropylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B4741400.png)


